4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c20-14-8-6-13(7-9-14)12-25-18-16-4-1-5-17(16)22(19(23)21-18)11-15-3-2-10-24-15/h6-9,15H,1-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMPALSNJLGXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS Number: 899756-44-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.4 g/mol . The structure features a cyclopentapyrimidine core, which is modified by a bromobenzylthio group and a tetrahydrofuran moiety. These structural components are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds with thioether groups have shown promising antibacterial effects. For instance, derivatives containing thiazole and benzothiazole moieties demonstrated significant activity against various bacterial strains .
- CNS Activity : Studies on related pyrimidine derivatives suggest potential central nervous system (CNS) effects, including both stimulant and depressant activities . This dual action may be attributed to the structural features that influence receptor interactions.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Strong activity against Staphylococcus aureus |
| CNS Activity | Pyrimidine derivatives | Stimulation and depression in animal models |
| Enzyme Inhibition | Various synthesized compounds | Significant inhibition of acetylcholinesterase |
Case Studies and Research Findings
- Antimicrobial Studies : A series of studies evaluated the antimicrobial properties of thiazole-bearing compounds, revealing that certain derivatives exhibited activity comparable to standard antibiotics like chloramphenicol. The presence of electron-withdrawing groups was found to enhance this activity .
- CNS Effects : In pharmacological evaluations involving mice, compounds similar to the target molecule were assessed for their CNS effects. Results indicated that some derivatives could induce both stimulation and sedation, highlighting their potential utility in treating mood disorders .
- Enzyme Inhibition : A study focusing on enzyme inhibition demonstrated that compounds with similar structures showed significant inhibition of acetylcholinesterase, an important target in Alzheimer's disease treatment . This suggests that the target compound may also possess similar inhibitory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Effects : The presence of halogen atoms (e.g., bromine) on the benzyl group has been linked to increased antimicrobial potency.
- Functional Groups : The thioether linkage plays a significant role in enhancing biological interactions, possibly through improved binding affinity to target enzymes or receptors.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can regioselectivity challenges be addressed?
The compound can be synthesized via multicomponent condensation reactions. For example, a modified Biginelli reaction using 4-bromobenzaldehyde derivatives, thiourea, and cyclopenta[d]pyrimidinone precursors in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions . Regioselectivity of the thioether linkage is confirmed using 1H/13C NMR to track proton environments and coupling constants, complemented by X-ray crystallography to resolve spatial arrangements of substituents .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- NMR spectroscopy : Assign signals for the tetrahydrofuran-2-yl methyl group (δ ~3.4–3.6 ppm) and cyclopenta[d]pyrimidinone protons (δ ~5.3–6.9 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, focusing on fragmentation patterns of the bromobenzyl-thio moiety .
- X-ray crystallography : Use SHELXL for refinement, particularly to resolve hydrogen bonding networks (e.g., N–H⋯S interactions) and envelope conformations in the dihydropyrimidine ring .
Q. How can preliminary pharmacological activity (e.g., antibacterial) be assessed?
Conduct agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) determinations with compound concentrations ranging from 1–256 µg/mL. Compare results to structurally related dihydropyrimidines, noting enhanced activity from bromine’s electron-withdrawing effects .
Advanced Research Questions
Q. How should crystallographic data discrepancies (e.g., twinning, hydrogen placement) be resolved during refinement?
- Twinning : Use SHELXD for initial structure solution and SHELXL’s TWIN command to model twinned domains .
- Hydrogen placement : Refine riding models for aromatic hydrogens (Uiso = 1.2Ueq) but validate positions via difference Fourier maps for active protons (e.g., N–H groups) .
- Conformational flexibility : Compare dihedral angles of the tetrahydrofuran ring across multiple datasets to identify statistically significant deviations .
Q. What computational strategies predict bioavailability and drug-likeness?
- Physicochemical profiling : Calculate LogP (≥2.0 suggests membrane permeability) and topological polar surface area (TPSA < 140 Ų for oral bioavailability) using tools like MarvinSketch .
- Docking studies : Model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina, focusing on the bromobenzyl-thio moiety’s hydrophobic contacts .
- ADMET prediction : Use SwissADME to assess cytochrome P450 inhibition risks and blood-brain barrier penetration .
Q. How can reaction optimization reduce by-products like dihydropyrimidine derivatives?
- Stoichiometric control : Limit excess thiourea to prevent over-substitution at the pyrimidinone core .
- Catalyst screening : Replace p-toluenesulfonic acid with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Data Contradiction Analysis
- Conflicting crystallographic data : If bond lengths for the cyclopenta[d]pyrimidinone core vary between studies, cross-validate using Hirshfeld surface analysis to assess intermolecular interactions’ influence on geometry .
- Bioactivity variability : Discrepancies in MIC values may arise from degradation during prolonged assays. Stabilize compounds by storing samples at −20°C with desiccants and validate purity via HPLC before testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
